molecular formula C6H4BrNO2S B1439639 4-Bromo-3-nitrobenzenethiol CAS No. 853308-07-3

4-Bromo-3-nitrobenzenethiol

Cat. No.: B1439639
CAS No.: 853308-07-3
M. Wt: 234.07 g/mol
InChI Key: ISRPRXLDLXKKDM-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrobenzenethiol is a chemical compound with the molecular formula C6H4BrNO2S . It has gained immense attention from researchers around the world.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a nitro group, and a thiol group . The exact spatial arrangement of these substituents can influence the compound’s properties and reactivity.

Scientific Research Applications

Electrophilic Aromatic Substitution

Research on electrophilic bromination of nitrobenzene using barium tetrafluorobromate (III) highlights the reactivity of nitrobenzene derivatives towards bromination. This process produces 3-bromo-nitrotoluene, demonstrating electrophilic aromatic substitution reactions without the need for catalysts or harsh conditions (Sobolev et al., 2014).

Radical Precursors in Photolysis

Studies using 4-nitrobenzenesulfenate esters as precursors for generating alkoxyl radicals under laser flash photolysis conditions reveal the utility of nitrobenzene derivatives in studying radical kinetics and reactions (Horner, Choi, Newcomb, 2000).

Photophysical Studies in Solar Cells

Research introducing a fluorescent inhibitor, 1-Bromo-4-Nitrobenzene, to the active layer of polymer solar cells (PSCs) demonstrates the enhancement of power conversion efficiency through the formation of charge transfer complexes. This indicates the potential of bromo-nitrobenzene derivatives in improving electron transfer processes in photovoltaic devices (Fu et al., 2015).

Environmental Biotransformation

The biotransformation of 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) by Clostridium species under anaerobic conditions, resulting in the release of inorganic arsenic, underscores the environmental fate and microbial degradation of nitrobenzene derivatives. This research is crucial for understanding the impact of such compounds on soil arsenic concentration and the transformation processes involved (Stolz et al., 2007).

Synthesis of Phenothiazines

The synthesis of phenothiazines via Smiles rearrangement from nitrodiphenylsulfides, including processes involving bromo and nitro substituents, illustrates the application of these derivatives in pharmaceutical chemistry for creating compounds with a wide spectrum of pharmacological activities (Sharma et al., 2002).

Mechanism of Action

Target of Action

It is known that benzylic compounds typically interact with various biological targets, including enzymes and receptors . The specific target would depend on the exact biological or chemical context in which the compound is used.

Mode of Action

The mode of action of 4-Bromo-3-nitrobenzenethiol involves several chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, a bromine atom is lost, leaving behind a radical that can interact with other molecules . This radical can remove a hydrogen atom from the benzylic position, leading to the formation of a new compound .

Biochemical Pathways

It is known that nitrobenzene and similar compounds can affect various metabolic pathways in bacteria . These compounds can overcome the metabolic block imposed by nitro-substituents on aromatic compounds . The specific pathways affected would depend on the organism and the environmental conditions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For example, the rate of free radical reactions can be affected by temperature . Additionally, the compound’s stability could be influenced by pH and the presence of oxidizing or reducing agents.

Biochemical Analysis

Biochemical Properties

4-Bromo-3-nitrobenzenethiol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound can interact with various enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to potential modifications in protein structure and function. Additionally, the nitro group can participate in redox reactions, influencing the oxidative state of the cellular environment .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The thiol group can form covalent bonds with nucleophilic sites on biomolecules, such as cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the nitro group can undergo reduction reactions, generating reactive intermediates that can further interact with cellular components. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways. These dose-dependent effects are critical for determining the safe and effective use of the compound in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with cellular transporters. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Properties

IUPAC Name

4-bromo-3-nitrobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2S/c7-5-2-1-4(11)3-6(5)8(9)10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRPRXLDLXKKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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